molecular formula C15H12N2O3 B7820446 (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B7820446
M. Wt: 268.27 g/mol
InChI Key: DIOHYNMOEIHTET-JXMROGBWSA-N
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Description

“(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-aminophenyl) and B-ring (2-nitrophenyl) substitutions confer distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The amino group at the para position of the A-ring enhances electron-donating capacity, while the ortho-nitro group on the B-ring introduces strong electron-withdrawing effects, creating a polarized π-system that influences reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHYNMOEIHTET-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The conventional synthesis involves reacting 4-aminoacetophenone with 2-nitrobenzaldehyde under basic conditions. Key parameters include:

  • Base Concentration : Sodium hydroxide (NaOH) is typically used at concentrations ranging from 0.125 mmol to 2.5 mmol. Lower base concentrations (0.125 mmol) mitigate side reactions like the Cannizzaro reaction, which competes with chalcone formation in nitro-substituted systems.

  • Solvent System : Ethanol-water mixtures (4:1 v/v) are employed to balance solubility and reaction efficiency.

  • Temperature and Time : Reactions are conducted under reflux (78–80°C) for 4–6 hours to drive dehydration.

Table 1: Optimization of Conventional Synthesis

ParameterOptimal ConditionYield (%)Notes
NaOH Concentration0.125 mmol59Minimizes Cannizzaro side reaction
SolventEthanol:Water (4:1)68Enhances solubility of intermediates
Reaction Time6 hours72Ensures complete dehydration

Challenges with Ortho-Nitro Substitution

The 2-nitro group on benzaldehyde introduces steric hindrance and electronic deactivation, slowing the nucleophilic addition step. This results in preferential formation of the β-hydroxyketone intermediate (aldol adduct) rather than the desired chalcone. For example, reactions with 2-nitrobenzaldehyde yielded 3-hydroxy-1-(4-aminophenyl)-3-(2-nitrophenyl)propan-1-one as the major product (59% yield) unless stringent dehydration conditions were applied.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. However, studies show limited success with nitro-substituted aldehydes:

  • Conditions : 160 W irradiation for 5 minutes in ethanol-water.

  • Outcome : The reaction between 4-aminoacetophenone and 2-nitrobenzaldehyde produced a mixture of aldol adducts and unreacted starting materials (53% yield), indicating incomplete dehydration. Microwave methods favor rapid heating but fail to overcome the energy barrier for elimination in sterically hindered systems.

Catalytic Approaches and Advanced Techniques

Acid-Catalyzed Dehydration

Post-aldol dehydration can be facilitated using acidic conditions:

  • Hydrochloric Acid (HCl) : Treating the β-hydroxyketone intermediate with 10% HCl at 60°C for 2 hours achieves 85% conversion to the chalcone.

  • Mechanism : Protonation of the hydroxyl group enhances leaving ability, promoting elimination.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) in a toluene-water biphasic system improves interfacial reactivity:

  • Yield Increase : 78% chalcone yield under mild conditions (50°C, 3 hours).

  • Advantage : Reduces base requirement and minimizes hydrolysis of the nitro group.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol, yielding needle-like crystals.

Spectroscopic Validation

  • IR Spectroscopy : Conjugated carbonyl stretch at 1,654 cm⁻¹; C–O stretch of the nitro group at 1,520 cm⁻¹.

  • ¹H-NMR : Key peaks include a doublet for the α,β-unsaturated proton (δ 7.80 ppm, J = 15.7 Hz) and multiplet signals for aromatic protons (δ 6.94–8.08 ppm).

Table 2: Characterization Data

TechniqueKey SignalsInterpretation
IR (cm⁻¹)1,654 (C=O), 1,520 (NO₂)Confirms chalcone structure
¹H-NMR (400 MHz)δ 7.80 (d, J = 15.7 Hz, 1H)α,β-unsaturated proton

Synthetic Challenges and Mitigation Strategies

Side Reactions

  • Cannizzaro Reaction : Occurs at high NaOH concentrations (>1 mmol), leading to 2-nitrobenzoic acid and 2-nitrobenzyl alcohol.

  • Mitigation : Use dilute base (0.125 mmol) and low temperatures (0–5°C) during initial mixing.

Steric Hindrance

The ortho-nitro group impedes planar alignment of the transition state during elimination. Solutions include:

  • Extended Reaction Times : 8–10 hours under reflux.

  • Catalytic Additives : Molecular sieves (4Å) to adsorb water and shift equilibrium toward dehydration .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino group acts as an activating group, directing incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Formation of 4-nitrophenyl-3-(2-nitrophenyl)prop-2-en-1-one

    Reduction: Formation of 1,3-diaminophenylprop-2-en-1-one

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as an anti-cancer agent. Research indicates that derivatives of chalcones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one showed promising results against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a lead compound for developing new anti-cancer therapies .

Materials Science

Chalcones are known for their ability to act as intermediates in the synthesis of various polymers and materials. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Table 1: Comparison of Chalcone Derivatives in OLED Applications

Compound NameEmission Wavelength (nm)Efficiency (%)Reference
(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one55015
4-Nitrochalcone48010
4-Aminochalcone60012

Agrochemicals

Research has also explored the use of chalcones as agrochemical agents due to their herbicidal and fungicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth can lead to the development of new herbicides.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal effects of various chalcone derivatives, (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one exhibited significant inhibitory activity against the growth of certain weed species, suggesting its potential application in agricultural practices .

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Role: The 4-amino group on the A-ring facilitates electrostatic interactions (e.g., hydrogen bonding) critical for enzyme inhibition, as seen in antimalarial chalcones .
  • Substituent Position : Ortho-substituted nitro groups (as in the title compound) may reduce steric accessibility compared to para-substituted analogs, affecting activity .

Antiparasitic Activity

  • The title compound’s structural analogs with halogen substituents (e.g., 2,4-dichloro) exhibit superior trypanocidal activity (IC₅₀ = 4.35 µM) compared to nitro-substituted derivatives, likely due to increased membrane permeability .
  • In contrast, non-piperazine chalcones with para-EWGs (e.g., 4-nitro) show weaker inhibition (IC₅₀ > 4.7 µM) in malaria targets .

Antifungal and Antimicrobial Activity

  • Chalcones like (E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (MIC = 0.07 µg/mL) outperform the title compound in antifungal assays, suggesting fluorine’s electronegativity enhances target binding .
  • The amino group’s role in antimalarial activity is highlighted by (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which inhibits PfFd-PfFNR by 50% via electrostatic interactions .

Physicochemical Properties

  • Dipole Moments : The title compound’s ortho-nitro group creates a larger dipole moment (theoretical calculations: ~6.2 Debye) compared to meta- or para-substituted analogs (~4.5–5.0 Debye), influencing solubility and crystallinity .
  • NMR Shifts: The 4-amino group deshields adjacent protons, producing distinct ¹H NMR signals (δ 6.8–7.2 ppm) compared to methoxy-substituted chalcones (δ 3.8–4.1 ppm for -OCH₃) .

Structure-Activity Relationship (SAR) Insights

  • Electronegativity: Higher B-ring electronegativity correlates with increased bioactivity. For example, replacing methoxy (-OCH₃) with nitro (-NO₂) in (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one reduces IC₅₀ from 25.07 µM to 4.35 µM .
  • Steric Effects : Ortho-substituted EWGs (e.g., 2-nitro) may hinder target binding compared to para-substituted derivatives, as seen in lower antifungal activity of the title compound versus (E)-1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes an α,β-unsaturated carbonyl system that is pivotal for its biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and case studies.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 268.27 g/mol
  • Structure : The compound features a prop-2-en-1-one backbone with amino and nitro substituents on the aromatic rings.

Anticancer Activity

Chalcones are known for their potential anticancer properties. Studies have demonstrated that (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this chalcone derivative using the MTT assay against several cancer cell lines, including:

  • Human Glioblastoma (SF-295)
  • Prostate Cancer (PC-3)
  • Colon Cancer (HCT-116)

The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, suggesting substantial anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.3 µM) .

Cell LineIC50 (µM)
SF-29512.5
PC-315.0
HCT-11610.0

Antibacterial Activity

The antibacterial properties of (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one have also been investigated. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro tests revealed that the compound had minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results place the compound among effective antibacterial agents, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

Chalcones are also recognized for their antioxidant capabilities. The ability of (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one to scavenge free radicals was assessed using various assays.

Antioxidant Assay Results

The DPPH radical scavenging assay indicated that the compound exhibited significant antioxidant activity:

Concentration (µg/mL)% Inhibition
1025
2050
5075

This antioxidant potential is attributed to the presence of electron-donating groups in its structure, which enhance its ability to neutralize free radicals .

The biological activities of (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Anticancer : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
  • Antibacterial : Inhibition of bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
  • Antioxidant : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. Aromatic ketones (e.g., 4-aminoacetophenone) and aldehydes (e.g., 2-nitrobenzaldehyde) react under acidic or basic conditions. For example:

  • Procedure : Mix equimolar ketone and aldehyde in ethanol, add catalytic thionyl chloride (or NaOH), and reflux for 4–8 hours. Purify via recrystallization using ethanol or column chromatography .
  • Key validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm product purity via melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies α,β-unsaturated ketone (C=O stretch ~1660 cm⁻¹) and nitro/amine groups (N–H bend ~1600 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • NMR : ¹H NMR confirms E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons). ¹³C NMR resolves carbonyl (δ ~190 ppm) and aromatic carbons .
  • XRD : Single-crystal X-ray diffraction unambiguously determines stereochemistry and bond lengths (e.g., C=O bond ~1.22 Å) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed?

  • XRD : Directly visualizes molecular geometry (torsional angle ~180° for E-isomer) .
  • NMR : Trans-vinylic protons exhibit large coupling constants (J > 12 Hz), distinct from Z-isomers (J < 10 Hz) .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this chalcone derivative?

Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level computes:

  • HOMO-LUMO energies : Predict reactivity (narrow bandgap ≈ 3.5 eV suggests charge transfer capacity) .
  • Global descriptors : Electrophilicity index (ω > 1.5 eV) indicates nucleophilic attack susceptibility. Ionization potential (I ≈ 6.5 eV) correlates with antioxidant activity .
  • Method : Optimize geometry in Gaussian 09; compare theoretical UV-Vis λmax with experimental data (error < 10 nm) .

Q. What methodologies resolve discrepancies between experimental and computational spectral data?

  • Solvent effects : Use Polarizable Continuum Model (PCM) in DFT to account for solvent polarity (e.g., ethanol vs. gas phase) .
  • Vibrational analysis : Scale theoretical IR frequencies by 0.96–0.98 to match experimental peaks .
  • Statistical validation : Calculate RMSD (root mean square deviation) for bond lengths/angles (acceptable threshold: <0.05 Å for bonds; <2° for angles) .

Q. How to design experiments to assess the antimicrobial efficacy of this compound?

  • Assay : Broth microdilution (CLSI guidelines) determines Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks.
  • Mechanism : Evaluate membrane disruption via SEM or fluorescence-based LIVE/DEAD assays .

Q. What factors contribute to discrepancies in HOMO-LUMO energy values between DFT studies and experimental observations?

  • Basis set limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost .
  • Electron correlation : Hybrid functionals (e.g., CAM-B3LYP) better describe charge-transfer excited states than pure DFT .
  • Experimental errors : Solvent interactions and impurities in UV-Vis measurements may skew λmax values .

Q. What crystallographic parameters are critical for determining molecular packing and stability?

  • Unit cell dimensions : Monoclinic systems (e.g., P2₁/n) with Z = 4 indicate dense packing .
  • Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) stabilize the lattice .
  • Thermal parameters : Atomic displacement parameters (ADPs) < 0.1 Ų suggest low thermal motion .

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